2-Cyclohexyl-2,2-difluoroacetyl chloride

描述

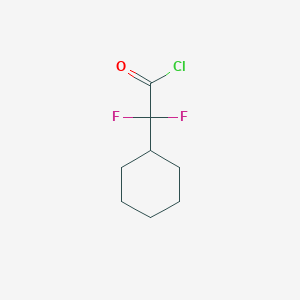

2-Cyclohexyl-2,2-difluoroacetyl chloride is a chemical compound with the molecular formula C8H11ClF2O and a molecular weight of 196.62 g/mol . It is characterized by the presence of a cyclohexyl group attached to a difluoroacetyl chloride moiety.

Structure

3D Structure

属性

IUPAC Name |

2-cyclohexyl-2,2-difluoroacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2O/c9-7(12)8(10,11)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHZGTMESCPWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557400-70-0 | |

| Record name | 2-cyclohexyl-2,2-difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2,2-difluoroacetyl chloride typically involves the reaction of cyclohexylmagnesium bromide with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

Cyclohexylmagnesium bromide+Difluoroacetyl chloride→2-Cyclohexyl-2,2-difluoroacetyl chloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

化学反应分析

Types of Reactions

2-Cyclohexyl-2,2-difluoroacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous bases like sodium hydroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Carboxylic Acid: Formed from hydrolysis.

Alcohol: Formed from reduction.

科学研究应用

Synthesis of Active Pharmaceutical Ingredients (APIs)

Difluoroacetyl chloride and its derivatives are often employed in the synthesis of various APIs. The introduction of the difluoromethyl group can enhance the biological activity of compounds. For instance, difluoroacetyl chloride has been utilized as a reagent for introducing difluoromethyl groups into organic molecules, which is crucial for developing new drugs with improved efficacy and selectivity.

Table 1: Examples of APIs Synthesized Using Difluoroacetyl Chloride Derivatives

| API Name | Target Disease | Methodology |

|---|---|---|

| HIV-1 Integrase Inhibitor | HIV/AIDS | Sequential C–F amination and acylation reactions |

| Anticancer Agents | Various Cancers | Inhibition of CDK12 through targeted synthesis |

| Anti-inflammatory Drugs | Inflammatory Diseases | Synthesis via defluorinative substitution reactions |

Case Study: Anticancer Activity

A notable study highlighted the potential anticancer properties of 2-cyclohexyl-2,2-difluoroacetyl chloride. Researchers found that this compound exhibited inhibitory effects on cyclin-dependent kinase 12 (CDK12), a target associated with various cancers. The study demonstrated that compounds derived from difluoroacetyl chloride can suppress tumor growth in preclinical models, indicating their potential as therapeutic agents.

Development of Herbicides and Pesticides

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The difluoromethyl group enhances the herbicidal activity by improving the compound's stability and selectivity towards target pests.

Table 2: Agrochemicals Derived from Difluoroacetyl Chloride

| Agrochemical Name | Target Pest | Mechanism of Action |

|---|---|---|

| Difluoroacetyl Herbicide | Broadleaf Weeds | Inhibition of specific metabolic pathways |

| Pesticide Formulation | Insect Pests | Disruption of neurological function |

Reactivity and Functionalization

The reactivity of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to introduce fluorine into organic molecules makes it valuable in synthetic organic chemistry.

Table 3: Reaction Pathways Utilizing Difluoroacetyl Chloride

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Fluorinated alcohols |

| Coupling Reactions | Formation of carbon-carbon bonds | Biaryl compounds |

作用机制

The mechanism of action of 2-Cyclohexyl-2,2-difluoroacetyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

相似化合物的比较

Similar Compounds

2-Cyclohexylacetyl chloride: Similar structure but lacks the difluoro groups.

2,2-Difluoroacetyl chloride: Lacks the cyclohexyl group.

Cyclohexyl chloride: Lacks the acyl chloride and difluoro groups.

Uniqueness

2-Cyclohexyl-2,2-difluoroacetyl chloride is unique due to the presence of both the cyclohexyl and difluoroacetyl chloride moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

2-Cyclohexyl-2,2-difluoroacetyl chloride is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and lipophilicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

The compound is characterized by the presence of a cyclohexyl group and two fluorine atoms adjacent to the carbonyl carbon in the acetyl chloride moiety. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator of receptor activity. The presence of the difluoroacetyl group can enhance binding affinity to target proteins, which is crucial for therapeutic efficacy.

Antiviral Activity

Recent studies have indicated that compounds featuring difluoromethyl ketones exhibit significant antiviral properties. For instance, derivatives similar to this compound have been shown to act as reversible inhibitors of serine and cysteine proteases, which are critical in viral replication processes. A notable case study demonstrated that a difluoromethyl ketone exhibited cytoprotective activity against human coronaviruses by inhibiting viral proteases .

Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The compound's cytotoxicity is measured using the CC50 metric, which indicates the concentration required to kill 50% of the cells. Preliminary results suggest that while some derivatives show moderate cytotoxicity, they maintain a favorable selectivity index when compared to existing antiviral agents .

Case Studies

- Antiviral Efficacy : A study on difluoromethyl ketones found that certain compounds could inhibit the replication of viruses responsible for respiratory diseases. The mechanism was linked to reversible inhibition of key viral enzymes .

- Enzyme Inhibition : Research has highlighted that compounds similar to this compound can inhibit β-amyloid peptide release, suggesting potential applications in treating Alzheimer's disease by modulating neuroinflammatory pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | EC50 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Difluoromethyl ketone A | 3.1 | 98.576 | 31.798 |

| Difluoromethyl ketone B | >10000 | 262001 | ncc |

Note: TBD indicates values that require further investigation.

常见问题

Q. What are the optimal synthetic routes for preparing 2-cyclohexyl-2,2-difluoroacetyl chloride?

- Methodological Answer : A common approach involves reacting the precursor acid (2-cyclohexyl-2,2-difluoroacetic acid) with thionyl chloride (SOCl₂) under reflux conditions. For example, in analogous syntheses (e.g., 2-phenyl-2,2-difluoroacetyl chloride), thionyl chloride was added to the acid under argon, followed by reflux for 10 hours and fractional distillation to isolate the product . Purity can be confirmed via ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Q. How can the purity of this compound be validated experimentally?

- Methodological Answer : Use a combination of analytical techniques:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity and assess impurities. For instance, in related difluoroacetyl chlorides, ¹⁹F NMR signals at δ ≈ -100 to -104 ppm are characteristic of the CF₂ group .

- Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Conduct reactions in a fume hood due to the compound’s volatility and potential release of HCl gas.

- Use anhydrous conditions to avoid hydrolysis.

- Refer to safety guidelines for chloroacetyl chlorides (e.g., proper PPE, emergency neutralization protocols for spills) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during synthesis be resolved?

- Methodological Answer :

- Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) calculations for chemical shifts).

- Cross-validate using heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguous assignments. For example, in structurally similar compounds, ¹³C-¹⁹F coupling constants (e.g., J = 259 Hz for CF₂ groups) help confirm connectivity .

- Consult crystallographic data (if available) from databases like PubChem or SHELX-refined structures .

Q. What strategies improve reaction yields in nucleophilic acyl substitutions involving this compound?

- Methodological Answer :

- Optimize solvent polarity (e.g., dichloromethane or THF) to stabilize the acyl chloride intermediate.

- Use Schlenk techniques to exclude moisture.

- Introduce catalytic Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl carbon.

- Monitor reaction progress in real-time using in situ IR spectroscopy to track carbonyl stretching frequencies (~1800 cm⁻¹) .

Q. How does the cyclohexyl group influence the reactivity of this compound compared to aryl-substituted analogs?

- Methodological Answer :

- The cyclohexyl group increases steric hindrance, reducing reaction rates in sterically demanding environments (e.g., bulky nucleophiles).

- Comparative kinetic studies with phenyl-substituted analogs (e.g., 2-phenyl-2,2-difluoroacetyl chloride) can quantify this effect.

- Computational modeling (e.g., molecular dynamics simulations) can predict steric and electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。